Tetrabutylphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent) | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953241 | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-66-0 | |

| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetrabutylphosphonium Iodide: A Technical Guide for Researchers

An In-depth Guide to the Properties, Synthesis, and Applications of Tetrabutylphosphonium Iodide for Researchers, Scientists, and Drug Development Professionals.

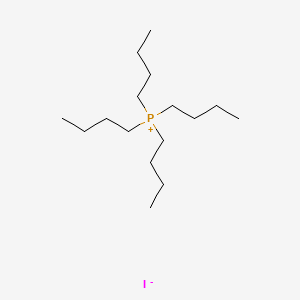

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four butyl groups, with iodide as the counterion. This compound is noted for its utility in various chemical transformations, primarily serving as a phase-transfer catalyst and a precursor for the synthesis of other phosphonium salts and ionic liquids. Its lipophilic cation and nucleophilic anion make it a versatile reagent in organic synthesis.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 3115-66-0 | [1][2][3] |

| Molecular Formula | C₁₆H₃₆IP | [1][2] |

| Molecular Weight | 386.34 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 93-100 °C | [3][4] |

| Solubility | Soluble in water | [3] |

| LogP (Octanol/Water) | 3.20840 | [1] |

| Refractive Index | 1.485 | [1] |

| Purity | ≥97.0% | [1] |

| RTECS Number | TA2420000 | [3] |

| Acute Toxicity | LD50 (Intravenous, mouse): 32 mg/kg | [3] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Safety Precautions | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S37/39: Wear suitable gloves and eye/face protection. | [3] |

| Sensitivity | Hygroscopic | [3] |

Experimental Protocols and Methodologies

This compound is employed in a range of synthetic applications. Below are detailed protocols for its use as a precursor in a metathesis reaction and a general guide to its application in phase-transfer catalysis.

Synthesis of Tetrabutylphosphonium Tetrafluoroborate via Anion Metathesis

This compound can serve as a starting material for the synthesis of other phosphonium salts, such as tetrabutylphosphonium tetrafluoroborate ([P₄₄₄₄][BF₄]), through a straightforward anion exchange reaction.

Experimental Protocol:

-

Materials:

-

This compound ([P₄₄₄₄]I)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized water

-

Silver nitrate (AgNO₃) solution (for testing)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

-

Procedure:

-

Metathesis Reaction:

-

Dissolve a specific molar quantity of this compound in deionized water in a flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a saturated aqueous solution of sodium tetrafluoroborate.

-

Add the NaBF₄ solution dropwise to the stirred [P₄₄₄₄]I solution at room temperature. A white precipitate of the less water-soluble [P₄₄₄₄][BF₄] will form.

-

Continue stirring the mixture for approximately 3 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the white solid product by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove any unreacted starting materials and sodium iodide byproduct.

-

To ensure the complete removal of iodide ions, test a small sample of the filtrate with a silver nitrate solution. The absence of a precipitate indicates that all iodide has been washed away. Continue washing if a precipitate forms.

-

Dry the final product, tetrabutylphosphonium tetrafluoroborate, under a high vacuum to remove residual water.

-

-

Characterization:

-

The structure and purity of the synthesized ionic liquid can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy.

-

-

Application in Phase-Transfer Catalysis (PTC)

Quaternary phosphonium salts, like this compound, are effective phase-transfer catalysts. They facilitate reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). The bulky, lipophilic tetrabutylphosphonium cation forms an ion pair with the anion from the aqueous phase, transporting it into the organic phase where it can react with the substrate.

General Mechanism of Phase-Transfer Catalyzed Alkylation:

A common application of PTC is in alkylation reactions, such as the Williamson ether synthesis.

-

Reaction Principle:

-

In the aqueous phase, a base (e.g., NaOH) deprotonates a nucleophile (e.g., a phenol, R-OH), forming an alkoxide anion (R-O⁻).

-

The tetrabutylphosphonium cation ([PBu₄]⁺) from the catalyst pairs with the alkoxide anion, forming a lipophilic ion pair ([PBu₄]⁺[R-O]⁻).

-

This ion pair is soluble in the organic phase and migrates across the phase boundary.

-

In the organic phase, the alkoxide anion reacts with an alkylating agent (e.g., an alkyl halide, R'-X), forming the desired ether product (R-O-R') and releasing a halide anion (X⁻).

-

The tetrabutylphosphonium cation then pairs with the newly formed halide anion and transports it back to the aqueous phase, completing the catalytic cycle.

-

References

physical and chemical properties of Tetrabutylphosphonium iodide

An In-depth Examination of the Physical, Chemical, and Practical Aspects of a Versatile Quaternary Phosphonium Salt

Tetrabutylphosphonium iodide [(C₄H₉)₄PI], a quaternary phosphonium salt, is a significant compound in chemical research and development. Its unique combination of properties, including its function as a phase-transfer catalyst and its utility as a precursor for ionic liquids, makes it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of its application workflows.

Core Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid. It is hygroscopic and sensitive to light, necessitating proper storage conditions to maintain its integrity.[1] A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₆H₃₆IP | [2][3] |

| Molecular Weight | 386.34 g/mol | [1][3] |

| Appearance | White crystals, powder, or crystalline powder | [4] |

| Melting Point | 93.0 - 99.0 °C | [4] |

| Solubility | Soluble in water. | [1] |

| Purity (Assay) | ≥97.5% to ≤102.5% (Titration ex Iodide) | [4] |

| CAS Number | 3115-66-0 | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide representative experimental protocols.

Synthesis of this compound

The synthesis of quaternary phosphonium salts is typically achieved through the quaternization of a tertiary phosphine with an alkyl halide. The following protocol describes the synthesis of this compound from tributylphosphine and 1-iodobutane.

Reaction: P(C₄H₉)₃ + I(C₄H₉) → [P(C₄H₉)₄]⁺I⁻

Materials:

-

Tributylphosphine

-

1-Iodobutane

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: Charge the flask with tributylphosphine (1.0 eq.) and acetonitrile.

-

Addition: Add 1-iodobutane (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours) until the reaction is complete (monitor by TLC or NMR if necessary).

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: Add diethyl ether to the concentrated residue to precipitate the crude product. Collect the solid by filtration, wash with several portions of diethyl ether to remove unreacted starting materials, and dry under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/acetone followed by water precipitation) can be performed.[5]

Assay by Potentiometric Titration

The iodide content, and thus the purity, of this compound can be accurately determined by argentometric titration, with the endpoint detected potentiometrically.[4]

Principle: The iodide ions (I⁻) react with silver ions (Ag⁺) from a standardized silver nitrate solution to form an insoluble silver iodide (AgI) precipitate. A silver electrode is used to monitor the potential change in the solution as the titrant is added. A sharp change in potential occurs at the equivalence point.

Ag⁺(aq) + I⁻(aq) → AgI(s)

Materials:

-

This compound sample

-

Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Deionized water

-

Potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl).

-

Buret and magnetic stirrer.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the silver and reference electrodes into the solution. Connect the electrodes to the potentiometer.

-

Titration: Record the initial potential. Begin adding the standardized silver nitrate solution from the buret in small increments. After each addition, allow the potential reading to stabilize and record the total volume of titrant added and the corresponding potential.

-

Endpoint Detection: Continue the titration past the equivalence point. The endpoint is identified by the largest potential change for a given volume increment. This can be determined by plotting the potential versus volume or by calculating the first or second derivative of the titration curve.

-

Calculation: Calculate the percentage purity of the this compound based on the volume of AgNO₃ solution consumed at the equivalence point, its molarity, and the initial mass of the sample.

Key Applications and Workflows

This compound's utility spans several areas of chemical synthesis, primarily driven by its properties as a phase-transfer catalyst and an ionic liquid precursor.

Role as a Phase-Transfer Catalyst

In heterogeneous reaction mixtures (e.g., aqueous-organic), this compound facilitates the transfer of anions from the aqueous phase to the organic phase where the reaction occurs. The bulky, lipophilic tetrabutylphosphonium cation pairs with the reactant anion, rendering it soluble in the organic solvent.

Precursor in Ionic Liquid Synthesis

This compound is a common starting material for synthesizing other phosphonium-based ionic liquids through anion metathesis (exchange) reactions.[6] This allows for the creation of ionic liquids with tailored properties for specific applications, such as specialized solvents or electrolytes.

Safety and Handling

This compound is associated with several hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a dry environment, away from light.[1] For disposal, it should be treated as chemical waste in accordance with local regulations.

References

- 1. Precipitation (Argentometric) Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. ntl.pl [ntl.pl]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Tetrabutylammonium Iodide | 311-28-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Potentiometric determination of trace bromide and iodide in chlorides | Metrohm [metrohm.com]

An In-depth Technical Guide to Tetrabutylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of tetrabutylphosphonium iodide. The content is structured to serve as a practical resource for laboratory and development settings, with a focus on data presentation, experimental procedures, and logical workflows.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₃₆IP | [1][2] |

| Molecular Weight | 386.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 3115-66-0 | [1][2] |

| Melting Point | 98-100 °C | |

| Solubility | Soluble in polar organic solvents | |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively available in the public domain, its function as a phase-transfer catalyst is well-established. The following protocol, adapted for a typical nucleophilic substitution reaction, illustrates its application. The principles are based on the use of the analogous compound, tetrabutylammonium iodide (TBAI), and are directly applicable.

Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the etherification of an alcohol with an alkyl bromide using this compound as a phase-transfer catalyst.

Materials:

-

Alcohol

-

Alkyl bromide

-

Sodium hydride (NaH)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum.

-

Alkoxide Formation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Alcohol Addition: Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a syringe. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Catalyst and Substrate Addition: Add this compound (0.1 equivalents) to the reaction mixture, followed by the slow addition of the alkyl bromide (1.1 equivalents).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic.

-

For disposal, follow local regulations for chemical waste. It is recommended to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Mandatory Visualization

The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction, as described in the experimental protocol.

Caption: Workflow for a phase-transfer catalyzed etherification.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetrabutylphosphonium iodide, a quaternary phosphonium salt with diverse applications in organic synthesis and materials science. The following sections detail the chemical pathway, experimental protocols, and characterization data for this compound, presented in a clear and structured format to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of nucleophilic substitution. In this reaction, the lone pair of electrons on the phosphorus atom of a tertiary phosphine attacks the electrophilic carbon of an alkyl halide.

The most common and straightforward method for synthesizing this compound involves the reaction of tributylphosphine with 1-iodobutane. The reaction proceeds as a standard SN2 reaction, where the phosphorus atom of tributylphosphine acts as the nucleophile and the iodide ion is the leaving group.

A general procedure for this synthesis is outlined in a patent, which describes reacting a trialkyl phosphine with an alkenyl halide at elevated temperatures. While the patent focuses on an alkenyl halide, the principle is directly applicable to the use of an alkyl halide like 1-iodobutane. The reaction is typically carried out in a suitable solvent and stirred for several hours to ensure complete conversion.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of quaternary phosphonium salts and purification via recrystallization.

Synthesis of this compound

Materials:

-

Tributylphosphine

-

1-Iodobutane

-

Anhydrous toluene (or another suitable aprotic solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to prevent oxidation of the tributylphosphine.

-

In the round-bottom flask, dissolve tributylphosphine (1.0 equivalent) in anhydrous toluene.

-

Add 1-iodobutane (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 55-75 °C and maintain it under reflux with vigorous stirring.[1]

-

Allow the reaction to proceed for 7-12 hours.[1] The product will precipitate out of the solution as a white solid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.[1]

-

Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to remove any residual solvent. A similar procedure has been successfully used for the recrystallization of the analogous tetrabutylammonium iodide.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | Tributylphosphine, 1-Iodobutane | General Knowledge |

| Stoichiometry (P:I) | 1 : 1.0-1.1 | [1] |

| Solvent | Toluene | General Knowledge |

| Reaction Temperature | 55-75 °C | [1] |

| Reaction Time | 7-12 hours | [1] |

| Typical Yield | High (specific yield not reported) | [1] |

Table 2: Characterization Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Melting Point | 98-100 °C | |

| ¹H NMR (CDCl₃, δ ppm) | ~2.3-2.5 (m, 8H, P-CH₂), ~1.4-1.6 (m, 16H, P-CH₂-CH₂ and CH₂-CH₃), ~0.9-1.0 (t, 12H, CH₃) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~24.1 (d), ~23.6 (d), ~19.3 (d), ~13.4 | |

| ³¹P NMR (CDCl₃, δ ppm) | ~33.0 | [2] |

Note: The NMR data provided are approximate values based on the analysis of similar tetrabutylphosphonium salts and should be confirmed by experimental analysis.

Logical Workflow

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Synthesis and Purification Workflow.

References

In-Depth Technical Guide on the Crystal Structure of Tetrabutylphosphonium Iodide and its Ammonium Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of tetrabutylphosphonium iodide. A thorough search of publicly available crystallographic databases and scientific literature indicates that a detailed single-crystal X-ray diffraction analysis of this compound has not been reported. In light of this, this document provides a comprehensive analysis of the crystal structure of the closely related and structurally analogous compound, tetra-n-butylammonium iodide. This information is presented to serve as a valuable reference point and comparative framework. The guide includes detailed crystallographic data, a summary of the experimental protocols for crystal structure determination, and a generalized workflow for such analyses.

Current Status of this compound Crystal Structure Data

Despite extensive searches of chemical and crystallographic databases, specific and detailed crystal structure data for this compound, including unit cell parameters, space group, and atomic coordinates from single-crystal X-ray diffraction, is not publicly available at the time of this report. While the compound is commercially available and its basic chemical properties are known, its detailed solid-state structure remains uncharacterized in the accessible scientific literature.

Crystal Structure Analysis of Tetra-n-butylammonium Iodide: A Structural Analogue

As a close structural analogue to this compound, tetra-n-butylammonium iodide (TBAI) offers valuable insights into the expected packing and ionic interactions in such quaternary ammonium and phosphonium salts. The crystal structure of TBAI has been determined and revised, providing a solid foundation for understanding this class of compounds.

Crystallographic Data Summary

The following tables summarize the key quantitative data from the crystal structure determination of tetra-n-butylammonium iodide.

Table 1: Unit Cell Parameters for Tetra-n-butylammonium Iodide [1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2806 |

| b (Å) | 14.1864 |

| c (Å) | 19.5951 |

| α (°) | 90 |

| β (°) | 111.149 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 3702.4 |

| Formula Units per Cell (Z) | 8 |

Table 2: Data Collection and Refinement Details for Tetra-n-butylammonium Iodide [1][2]

| Parameter | Value |

| Radiation | Mo Kα |

| Temperature (K) | 100 |

| R-factor | 0.0308 |

Experimental Protocols

The following section outlines a generalized experimental protocol for the determination of a crystal structure, such as that of tetra-n-butylammonium iodide, using single-crystal X-ray diffraction.

Synthesis and Crystallization

A typical synthesis for a quaternary phosphonium or ammonium halide involves the quaternization of the corresponding phosphine or amine with an alkyl halide. For instance, this compound can be synthesized by reacting tributylphosphine with butyl iodide.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically; common solvents include alcohols, acetonitrile, or mixtures thereof.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations and improve data quality. The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) at various orientations. The diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This step is typically performed using specialized software that integrates the raw diffraction images.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved through various methods, such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by metrics such as the R-factor.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound is not yet available in the public domain, the detailed analysis of its close analogue, tetra-n-butylammonium iodide, provides a robust framework for understanding its likely solid-state characteristics. The data and protocols presented herein are intended to be a valuable resource for researchers in the fields of crystallography, materials science, and drug development, and to encourage further investigation into the crystal structure of this compound.

References

A Technical Guide to the Solubility of Tetrabutylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylphosphonium iodide (TBPI) in various organic solvents. Recognizing the current limitations in publicly available quantitative data for TBPI, this guide presents qualitative solubility information, alongside quantitative data for the structurally similar compound, tetrabutylammonium iodide (TBAI), for comparative purposes. Furthermore, a detailed, generalized experimental protocol for determining the solubility of phosphonium salts is provided.

Introduction to this compound

This compound (TBPI) is a quaternary phosphonium salt consisting of a central phosphorus atom bonded to four butyl groups and an iodide counterion. Its chemical structure imparts properties that make it a subject of interest in various chemical applications, including as a phase-transfer catalyst, an electrolyte, and a precursor in the synthesis of other organophosphorus compounds. Understanding its solubility in different organic solvents is crucial for its effective application in these areas, particularly in reaction engineering, formulation development, and electrochemical studies.

Solubility of this compound (TBPI)

Currently, there is a notable lack of specific quantitative solubility data (e.g., in g/100 g of solvent or molarity) for this compound in common organic solvents within readily accessible scientific literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound (TBPI)

| Solvent | Solubility |

| Water | Soluble[1][2][3] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Diethyl Ether | Almost Insoluble |

| Petroleum Ether | Almost Insoluble |

Solubility of Tetrabutylammonium Iodide (TBAI) - A Comparative Reference

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt, structurally analogous to TBPI, with a central nitrogen atom instead of phosphorus. Due to the greater availability of data for TBAI, its solubility is presented here for informational and comparative purposes. It is crucial to note that while trends may be similar, the absolute solubility values for TBPI are expected to differ.

Table 2: Quantitative Solubility of Tetrabutylammonium Iodide (TBAI) in Various Solvents

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Methanol | 256.5[4] | 25 |

| 1-Butanol | 62.28[4] | 25 |

| Acetonitrile | 10 ( g/100 mL)[5][6][7] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 10 ( g/100 mL)[8] | Not Specified |

| Ethanol | Soluble[4][6] | Not Specified |

| Acetone | Soluble[9] | Not Specified |

| Chloroform | Sparingly Soluble[4][6] | Not Specified |

| Benzene | Insoluble[5][6][10] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a phosphonium salt, such as TBPI, in an organic solvent. This method is based on creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours, while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry collection vial.

-

-

Gravimetric Analysis:

-

Immediately seal the collection vial and record the total mass of the vial and the collected saturated solution.

-

Remove the seal and place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the phosphonium salt. Alternatively, the solvent can be evaporated under a stream of inert gas, followed by drying in a desiccator.

-

Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.

-

Record the final mass of the vial containing the dry solute.

-

4.3. Data Calculation

-

Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. arpnjournals.org [arpnjournals.org]

- 2. chembk.com [chembk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. tetrabutylammonium iodide [chemister.ru]

- 5. 311-28-4 | CAS DataBase [m.chemicalbook.com]

- 6. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]

- 7. Tetrabutylammonium iodide CAS#: 311-28-4 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental data on the thermal decomposition of tetrabutylphosphonium iodide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of the compound, the established thermal behavior of analogous tetraalkylphosphonium salts, and general principles of thermal analysis.

Introduction

This compound ([P(C₄H₉)₄]I or TBPI) is a quaternary phosphonium salt with a wide range of applications, including as a phase-transfer catalyst, an antistatic agent, and a curing agent for epoxy resins.[1] Its thermal stability is a critical parameter for its use in various chemical processes, particularly those conducted at elevated temperatures. This guide summarizes the current understanding of the thermal stability and decomposition of this compound, drawing on data from closely related compounds to infer its likely behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆IP | [2][3] |

| Molecular Weight | 386.34 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 98-100 °C | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Sensitivity | Hygroscopic | [1][3] |

Thermal Stability and Decomposition

Phosphonium-based ionic liquids are generally recognized for their high thermal stability, often with decomposition temperatures exceeding 300°C.[5][6] However, the nature of the anion plays a significant role. Halide anions, such as iodide, can lower the thermal stability compared to more complex anions like bis(trifluoromethylsulfonyl)imide.[6] This is because halides can facilitate decomposition pathways such as the reverse Menshutkin reaction and Hofmann elimination.[6]

3.1. Expected Decomposition Onset

Dynamic TGA studies on various phosphonium ionic liquids show a wide range of decomposition temperatures. It is important to note that these dynamic methods can sometimes overestimate the long-term thermal stability.[6][7] For comparative purposes, Table 2 includes thermal decomposition data for related phosphonium and ammonium salts.

Table 2: Thermal Decomposition Data for Analogous Quaternary Salts (from TGA)

| Compound | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_peak, °C) | Atmosphere | Reference(s) |

| Trihexyl(tetradecyl)phosphonium Chloride | ~300 | Not Reported | Inert | [7] |

| Tetrabutylammonium Iodide (TBAI) | >300 (general statement) | Not Reported | Not Specified | [8] |

| Various Tetraalkylphosphonium Salts | >300 (general statement) | Not Reported | Not Specified | [5] |

3.2. Predicted Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through the degradation of the tetrabutylphosphonium cation. Based on studies of similar compounds, two primary decomposition mechanisms are likely:

-

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by the iodide anion, leading to the formation of tributylphosphine, butene, and hydrogen iodide.

-

Nucleophilic Substitution (Reverse Menshutkin Reaction): The iodide anion can act as a nucleophile, attacking one of the α-carbons of the butyl chains. This would result in the formation of tributylphosphine and iodobutane.

A study on the decomposition of tetrabutylphosphonium hydroxide, [P(C₄H₉)₄]OH, revealed the formation of tributylphosphine oxide and butane.[9] While the anionic environment is different, this supports the breakdown of the tetrabutylphosphonium cation into a tributylphosphine derivative and a C4 hydrocarbon. For tetraalkylphosphonium chlorides, the decomposition products have been identified as trialkylphosphine and chloroalkanes, or trialkylphosphine hydrochloride and alkenes.[10]

Based on this, the primary decomposition products of this compound are predicted to be tributylphosphine, butene, hydrogen iodide, and/or iodobutane .

Caption: Predicted thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology:

-

Instrument: A calibrated thermogravravimetric analyzer (e.g., TA Instruments Q50 or similar).[11]

-

Sample Preparation: Due to its hygroscopic nature, the sample should be dried under vacuum prior to analysis to remove any absorbed water.[3] A sample mass of 5-10 mg is typically used.

-

Crucible: An inert pan, such as platinum or alumina, is used to hold the sample.[11]

-

Atmosphere: The analysis should be conducted under a high-purity inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[11]

-

Heating Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30-40 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature where decomposition is complete (e.g., 600-700 °C).[11]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (T_onset), which is often defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition (T_peak).[11]

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dried sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Heating Program:

-

A heat-cool-heat cycle is often employed. The first heating run can remove any prior thermal history.

-

The sample is typically heated at a controlled rate (e.g., 10 °C/min) through its melting point and into the decomposition region.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting and potentially exothermic peaks associated with decomposition. The onset temperature and peak temperature of these transitions are determined, and the area under the peaks can be integrated to calculate the enthalpy of the transitions.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Phosphonium, tetrabutyl-, iodide (1:1) | C16H36IP | CID 201022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Tetra-n-butylphosphonium iodide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. encompass.eku.edu [encompass.eku.edu]

- 6. researchgate.net [researchgate.net]

- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Tetrabutylphosphonium Iodide

This guide provides comprehensive safety information and handling precautions for tetrabutylphosphonium iodide, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary measures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] The primary hazards associated with this chemical include:

-

Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[2][4][6][8]

The substance is typically represented by the GHS pictograms for "Warning" and carries the corresponding hazard statements.[1][7]

Quantitative Data Summary

The physical, chemical, and toxicological properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₆IP | [7][9][10][11] |

| Molecular Weight | 386.34 g/mol | [7][9][10][11] |

| CAS Number | 3115-66-0 | [7][9][10][11] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 98-100 °C | [11] |

| Solubility | Soluble in water. | [11] |

| Density | 0.572 g/cm³ at 28 °C | [12] |

| logP (Octanol/Water) | 0.869 (pH 6.28, 25 °C) | [2][12] |

| Acute Toxicity (Oral) | LD50: 1990 mg/kg (Rat) | [3][5] |

| Acute Toxicity (IV) | LD50: 32 mg/kg (Mouse) | [9][10][11] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize risks when handling this compound.

3.1. Engineering Controls Handling should be performed in a well-ventilated area.[3] Use a local exhaust ventilation system to control the dispersion of dust.[3][4] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[13]

3.2. Personal Protective Equipment (PPE) A comprehensive assessment of the specific workplace conditions should guide the selection of appropriate PPE.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[4][8] A face shield may be necessary depending on the situation.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Gloves should be inspected before use and disposed of properly after handling the substance.[4] A complete protective suit is recommended to prevent skin contact.[4]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[4] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[4]

3.3. General Hygiene Practices Wash hands thoroughly after handling and before breaks or at the end of the workday.[1][3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3][5] Avoid the formation and inhalation of dust.[2][4][13]

3.4. Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5][13] The substance is hygroscopic and light-sensitive, so it should be protected from moisture and light.[4][5] Store locked up and away from incompatible materials such as strong oxidizing agents.[5][6]

Workflow for Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

First-Aid Measures

Immediate first aid is crucial in the event of exposure.

-

If Inhaled: Move the person to fresh air.[1][4][6][13] If breathing is difficult, provide oxygen.[6] If the person is not breathing, give artificial respiration and consult a doctor immediately.[4][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[5][6] Wash the affected area with plenty of soap and water.[1][4][5][6] If skin irritation persists, seek medical attention.[1]

-

In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[1][4][6] Remove contact lenses if present and easy to do, and continue rinsing.[1][5][6] Consult a physician or ophthalmologist.[4][5]

-

If Swallowed: Rinse the mouth with water.[1][4][6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[4][6] Call a poison control center or doctor immediately.[6]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Specific Hazards: Thermal decomposition can release hazardous substances, including carbon oxides, nitrogen oxides, and hydrogen iodide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

6.2. Accidental Release

-

Personal Precautions: Use personal protective equipment, including respiratory protection.[4] Avoid dust formation and breathing in dust or vapors.[4] Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4][5]

-

Methods for Cleaning Up: Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[2][4]

Disposal Considerations

Waste material is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[4] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it with other waste, and handle uncleaned containers as you would the product itself.[5]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Phosphonium, tetrabutyl-, iodide (1:1) | C16H36IP | CID 201022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | CAS#:3115-66-0 | Chemsrc [chemsrc.com]

- 10. RTECS NUMBER-TA2420000-Chemical Toxicity Database [drugfuture.com]

- 11. chembk.com [chembk.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Hygroscopic Nature and Storage of Tetrabutylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium iodide [(C₄H₉)₄PI], a quaternary phosphonium salt, is a versatile compound utilized in various chemical applications, including as a phase-transfer catalyst and as a precursor in the synthesis of other phosphonium-based ionic liquids. However, its inherent hygroscopicity presents significant challenges in its handling, storage, and application, potentially impacting experimental reproducibility and product integrity. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, its interaction with moisture, and best practices for its storage and handling to ensure its stability and efficacy.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its proper use. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₆IP |

| Molecular Weight | 386.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 93.0 - 99.0 °C[1] |

| Solubility | Soluble in water[2] |

The Hygroscopic Nature of this compound

This compound is classified as a hygroscopic material, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. This characteristic is primarily attributed to the strong interactions between water molecules and the ionic components of the salt, the tetrabutylphosphonium cation and the iodide anion.

The precise quantitative data on the water absorption kinetics and equilibrium of this compound is not extensively documented in publicly available literature. However, the behavior of phosphonium-based ionic liquids in the presence of water has been a subject of study. Research indicates that the interaction energy between water and the phosphonium cation decreases with increasing alkyl chain length[3]. While the tetrabutyl groups contribute to the compound's overall hydrophobicity, the ionic nature of the phosphonium center and the iodide anion facilitates water uptake.

The absorption of moisture can lead to several undesirable consequences:

-

Physical Changes: The crystalline powder can become clumpy, cake, or in cases of significant moisture absorption, deliquesce (dissolve in the absorbed water) to form a saturated solution.

-

Chemical Degradation: The presence of water can lead to the hydrolysis of the phosphonium salt. While the kinetics and specific degradation pathways for this compound are not well-documented, studies on other phosphonium salts, such as tetraphenylphosphonium bromide, have shown that they can degrade under alkaline conditions via a hydrolysis mechanism to form triphenylphosphine oxide[4][5]. It is plausible that this compound could undergo a similar degradation process, especially under non-neutral pH conditions, to yield tributylphosphine oxide.

-

Impact on Reactions: In moisture-sensitive applications, the presence of water as an impurity can significantly alter reaction kinetics, product yields, and selectivity.

Experimental Protocols for Water Content Determination

Accurate determination of the water content in this compound is crucial for quality control and for ensuring the reliability of experimental results. The following are standard methods for moisture determination in hygroscopic solids and ionic liquids.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurate water content determination.[6][7][8][9] It is a highly specific and sensitive method that can quantify water content from parts per million (ppm) to 100%.

Methodology:

-

Instrument Setup: A coulometric or volumetric Karl Fischer titrator is used. The choice depends on the expected water content, with coulometric titration being more suitable for lower moisture levels.

-

Solvent Selection: A suitable anhydrous solvent is required to dissolve the this compound and not interfere with the KF reaction. Anhydrous methanol is a common choice. For samples that are difficult to dissolve, co-solvents such as chloroform or formamide can be used.[10]

-

Titration: A known weight of the this compound sample is introduced into the titration cell containing the anhydrous solvent. The KF reagent, which contains iodine, sulfur dioxide, a base, and a solvent, is then added. The iodine reacts stoichiometrically with the water in the sample.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically.

-

Calculation: The water content is calculated based on the amount of KF reagent consumed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent sorption by a sample.[11][12] It is particularly useful for characterizing the hygroscopic nature of materials by generating moisture sorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Equilibration: The sample is typically dried under a stream of dry nitrogen gas (0% relative humidity, RH) to establish a baseline mass.

-

Sorption/Desorption Isotherm Generation: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. Following the sorption phase, the RH is decreased in a similar stepwise manner to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption isotherm. This isotherm provides valuable information about the material's affinity for water, the presence of hydrates, and any hysteresis between the sorption and desorption processes.

Moisture-Induced Degradation and Storage Recommendations

The hygroscopic nature of this compound necessitates stringent storage and handling procedures to minimize moisture exposure and prevent degradation.

Logical Pathway of Moisture Interaction

The following diagram illustrates the logical relationship between atmospheric moisture and the potential degradation of this compound.

Recommended Storage and Handling Workflow

To maintain the integrity of this compound, a systematic workflow for its storage and handling should be implemented.

Storage:

-

Container: Store in the original, tightly sealed container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

-

Desiccation: For long-term storage or for highly sensitive applications, it is strongly recommended to store the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

-

Inert Atmosphere: For the highest level of protection, storing the material under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Handling:

-

Controlled Environment: Whenever possible, handle this compound in a controlled environment with low humidity, such as a glovebox or a dry room.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere. Weigh out the required amount of material quickly and reseal the container immediately.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its quality and performance. By understanding its interaction with moisture and implementing rigorous storage and handling protocols, researchers, scientists, and drug development professionals can mitigate the risks of physical changes and chemical degradation. The use of analytical techniques such as Karl Fischer titration and Dynamic Vapor Sorption is essential for quantifying water content and characterizing the hygroscopic behavior of this important compound, thereby ensuring the reliability and success of its applications.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. scl.rs [scl.rs]

- 4. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cscscientific.com [cscscientific.com]

- 8. Karl Fischer water content titration - Scharlab [scharlab.com]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. pharmiweb.com [pharmiweb.com]

- 11. mt.com [mt.com]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Spectroscopic Profile of Tetrabutylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for tetrabutylphosphonium iodide. The information presented herein is intended to support research, development, and quality control activities where this quaternary phosphonium salt is utilized.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy for the tetrabutylphosphonium cation. It is important to note that the counter-ion (iodide) has a negligible effect on the NMR chemical shifts of the cation. Therefore, data from analogous halide salts (bromide and chloride) are utilized for the ¹H and ¹³C NMR spectra and are considered representative.

Table 1: ¹H NMR Spectroscopic Data for the Tetrabutylphosphonium Cation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Multiplet | 8H | α-CH₂ (P-CH ₂) |

| ~1.4 - 1.6 | Multiplet | 16H | β-CH₂ & γ-CH₂ (-CH ₂-CH ₂-) |

| ~0.9 - 1.0 | Triplet | 12H | δ-CH₃ (-CH ₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for the Tetrabutylphosphonium Cation

| Chemical Shift (δ) ppm | Assignment |

| ~58 - 59 | α-C (P -CH₂) |

| ~24 - 25 | β-C (-C H₂-) |

| ~23 - 24 | γ-C (-C H₂-) |

| ~13 - 14 | δ-C (-C H₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: ³¹P NMR Spectroscopic Data for the Tetrabutylphosphonium Cation

| Chemical Shift (δ) ppm | Multiplicity | Reference |

| ~+25 to +40 | Singlet | 85% H₃PO₄ |

Note: The chemical shift for quaternary phosphonium salts can vary slightly based on the solvent and concentration. The provided range is a typical expectation.

Table 4: Key FT-IR Absorption Bands for Tetrabutylphosphonium Salts

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 - 2870 | Strong | C-H Asymmetric & Symmetric Stretching (in CH₂ and CH₃) |

| ~1465 | Medium | CH₂ Scissoring (Bending) |

| ~1435 | Medium | P⁺-C Vibration |

| ~1380 | Medium | CH₃ Symmetric Bending (Umbrella Mode) |

| ~1110 | Medium | P⁺-C Vibration |

| ~740 | Weak | CH₂ Rocking |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials & Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

-

For ³¹P NMR, a concentration similar to that for ¹H NMR is generally sufficient.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. The chemical shift reference is typically an external standard of 85% H₃PO₄.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or the external reference (for ³¹P).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities for all spectra.

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a transmission FT-IR spectrum of solid this compound.

Materials & Equipment:

-

This compound, thoroughly dried

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The small particle size is crucial for minimizing light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

An In-depth Technical Guide to the Electrochemical Window of Tetrabutylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetrabutylphosphonium iodide ([P(C₄H₉)₄]⁺I⁻). Understanding the electrochemical stability of this phosphonium-based ionic liquid is crucial for its application as an electrolyte in various electrochemical systems, including batteries, sensors, and electro-organic synthesis. This document outlines the core principles governing its electrochemical limits, presents available quantitative data, details experimental protocols for its determination, and provides visual representations of the underlying processes.

Core Concepts: The Electrochemical Window

The electrochemical window of an electrolyte is the range of potentials within which the electrolyte itself is electrochemically inert, meaning it does not undergo oxidation or reduction. This stable potential range is defined by the anodic limit (the potential at which oxidation occurs) and the cathodic limit (the potential at which reduction occurs). Operating within this window is essential for studying the electrochemistry of an analyte of interest, as it ensures that the observed currents are attributable to the analyte's redox reactions and not the decomposition of the electrolyte components. In the case of this compound, the electrochemical window is determined by the oxidation of the iodide anion (I⁻) at the anode and the reduction of the tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) at the cathode.

Electrochemical Limits of this compound

While specific experimental data for the full electrochemical window of pure this compound is not extensively reported, the limits can be understood by examining the behavior of its constituent ions. Phosphonium-based ionic liquids are known for their wide electrochemical windows.[1]

Anodic Limit: Oxidation of the Iodide Anion

The anodic limit of this compound is dictated by the oxidation of the iodide anion. This is a multi-step process that is highly dependent on the solvent and electrode material. Generally, iodide (I⁻) is first oxidized to triiodide (I₃⁻), which is then further oxidized to iodine (I₂). This can be represented by the following simplified reactions:

3I⁻ → I₃⁻ + 2e⁻ 2I₃⁻ → 3I₂ + 2e⁻

The potential at which these oxidations occur determines the positive limit of the electrochemical window.

Cathodic Limit: Reduction of the Tetrabutylphosphonium Cation

The cathodic limit is determined by the reduction of the tetrabutylphosphonium cation. Due to its stable tetraalkylphosphonium structure, this cation is reduced at a very negative potential.

Quantitative Data

| Parameter | Description | Potential (vs. SCE) |

| Anodic Limit | Onset of Iodide (I⁻) Oxidation | Not specified, but is the limiting factor |

| Cathodic Limit | Onset of Tetrabutylammonium (TBA⁺) Reduction | ~ -2.7 V |

Note: These values are for tetrabutylammonium iodide in acetonitrile and should be considered as an estimate for this compound. The exact potentials can vary depending on the solvent, electrode material, and experimental conditions.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and effective technique for determining the electrochemical window of an electrolyte.

1. Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))

-

Counter (Auxiliary) Electrode (e.g., Platinum wire or mesh)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

2. Preparation of the Electrolyte Solution:

-

Dry the this compound under vacuum to remove any residual water, as moisture can significantly narrow the electrochemical window.

-

Prepare a solution of the dried this compound in the chosen anhydrous solvent. A typical concentration for a supporting electrolyte is 0.1 M.

-

Handle the electrolyte solution under an inert atmosphere to prevent contamination with atmospheric oxygen and moisture.

3. Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Add the electrolyte solution to the cell.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Perform a cyclic voltammetry scan over a wide potential range.

-

To determine the anodic limit, scan from the open-circuit potential towards more positive potentials until a sharp, irreversible increase in current is observed. This indicates the oxidation of the iodide anion.

-

To determine the cathodic limit, scan from the open-circuit potential towards more negative potentials until a sharp, irreversible increase in current is observed. This corresponds to the reduction of the tetrabutylphosphonium cation.

-

-

The anodic and cathodic limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

Caption: Workflow for Electrochemical Window Determination.

Signaling Pathways and Logical Relationships

The determination of the electrochemical window is based on observing the onset of Faradaic current, which signals the electrochemical decomposition of the electrolyte. The logical relationship is straightforward: within the electrochemical window, non-Faradaic current (capacitive charging) dominates, while outside this window, Faradaic current from the oxidation or reduction of the electrolyte becomes significant.

Caption: Defining the Electrochemical Window.

References

Theoretical and Computational Investigations of Tetrabutylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction